Product packaging for Cy5-PEG3-Azide(Cat. No.:)

Cy5-PEG3-Azide

Cat. No.: B1192602
M. Wt: 719.4 g/mol
InChI Key: IPFARVGHBHWPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fluorescent Probes and Bio-conjugation Reagents

Fluorescent probes are indispensable tools in chemical biology, enabling the visualization and study of biological processes with high sensitivity. nih.govbroadpharm.com Cyanine (B1664457) dyes, such as Cy5, are a popular class of synthetic fluorophores known for their brightness and spectral properties, particularly in the far-red to near-infrared (NIR) region, where biological autofluorescence is minimal. creative-diagnostics.comwikipedia.org This characteristic makes Cy5-based probes suitable for in vivo imaging and other applications requiring low background interference. creative-diagnostics.comwikipedia.orgnih.gov

Bio-conjugation reagents are molecules designed to chemically link different biomolecules or synthetic compounds. axispharm.com These reagents often feature reactive functional groups that can selectively couple with specific sites on target molecules. The integration of fluorescent dyes with reactive groups allows for the creation of labeled biomolecules, facilitating their detection and analysis.

Cy5-PEG3-Azide combines the fluorescent properties of Cy5 with the reactive capabilities of an azide (B81097) group, linked by a PEG3 spacer. musechem.commedchemexpress.com This design positions it as a versatile tool within both the fluorescent probe and bio-conjugation reagent landscapes. The Cy5 component provides the detectable signal, while the azide group serves as a handle for selective chemical reactions, particularly click chemistry. musechem.commedchemexpress.comsigmaaldrich.com

Rationale for PEGylated Azide-Functionalized Cyanine Dyes in Advanced Research

The incorporation of both a polyethylene (B3416737) glycol (PEG) spacer and an azide functional group into cyanine dyes like Cy5 is driven by several key rationales in advanced chemical biology research.

Firstly, PEGylation, the attachment of PEG chains, enhances the properties of the conjugated molecule. PEG is a water-soluble, non-toxic, and low-immunogenic polymer. broadpharm.com Including a PEG spacer, even a short PEG3 chain, increases the solubility of the often hydrophobic cyanine dye in aqueous solutions, which is crucial for biological applications. creative-diagnostics.comaxispharm.combroadpharm.comscbt.com PEGylation can also reduce non-specific binding, improve biocompatibility, and potentially enhance the stability and circulation time of the labeled molecule in biological systems. nih.govaxispharm.combroadpharm.comscbt.combiochempeg.com

Secondly, the azide functional group is a cornerstone of bioorthogonal chemistry, particularly click chemistry. biochempeg.comadcreviews.cominterchim.frmdpi.com The azide group is relatively inert towards most biological functional groups but reacts efficiently and selectively with specific complementary groups, such as alkynes (in copper-catalyzed azide-alkyne cycloaddition, CuAAC) or strained cyclooctynes (in strain-promoted azide-alkyne cycloaddition, SPAAC). medchemexpress.comsigmaaldrich.combiochempeg.cominterchim.frmdpi.com This bioorthogonal reactivity allows for specific labeling of target molecules within complex biological environments, including live cells and tissues, without interfering with native biochemical processes. interchim.frmdpi.comrsc.org The azide handle provides a convenient and robust method for conjugating the Cy5 fluorophore to a wide range of biomolecules or synthetic constructs that have been modified with the complementary alkyne or cyclooctyne (B158145) group. medchemexpress.comsigmaaldrich.combiochempeg.comaatbio.comnih.gov

The combination of the Cy5 fluorophore for sensitive detection, the PEG3 spacer for improved solubility and reduced non-specific interactions, and the azide group for specific bio-conjugation via click chemistry makes this compound a powerful and versatile tool for precise labeling and imaging in contemporary scientific inquiry. musechem.commedchemexpress.comaatbio.com

Scope and Significance of this compound in Contemporary Scientific Inquiry

This compound holds significant scope and importance across various areas of contemporary scientific inquiry, particularly within chemical biology, molecular biology, and materials science.

Its primary significance lies in enabling highly specific and efficient fluorescent labeling of biomolecules. Through click chemistry reactions with alkyne- or cyclooctyne-modified molecules, researchers can precisely attach the Cy5 fluorophore to proteins, peptides, nucleic acids, lipids, and other biological entities. sigmaaldrich.comaatbio.comnih.govaxispharm.com This site-specific labeling minimizes disruption to the native function of the biomolecule and allows for accurate tracking and visualization.

The compound's application extends to various advanced research techniques. It is utilized in fluorescence imaging, including cellular imaging and potentially in vivo imaging, benefiting from the Cy5 dye's far-red emission properties that reduce background autofluorescence. musechem.comcreative-diagnostics.comwikipedia.orgnih.gov this compound is also valuable in protein labeling studies, microarray analysis, and flow cytometry. creative-diagnostics.comaatbio.comaxispharm.comaxispharm.com Its use in creating targeted fluorescent probes is crucial for studying molecular interactions and cellular processes. musechem.com

Furthermore, this compound serves as a building block in the synthesis of more complex molecular architectures. For instance, it has been described as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlighting its utility beyond simple labeling in the development of novel therapeutic or research tools. medchemexpress.comglpbio.cominsightbio.commybiosource.com The ability to create well-defined conjugates with enhanced solubility and reduced immunogenicity through the PEGylated azide handle is particularly significant in the development of targeted drug delivery systems and bioconjugates with improved pharmacokinetic properties. axispharm.combroadpharm.combiochempeg.comadcreviews.com

In essence, this compound's combination of a bright, far-red fluorophore, a solubility-enhancing PEG linker, and a bioorthogonal azide group makes it an invaluable reagent for precise biomolecule labeling, advanced imaging techniques, and the construction of novel functional molecules in modern chemical biology research. musechem.commedchemexpress.comaatbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H55ClN6O4 B1192602 Cy5-PEG3-Azide

Properties

Molecular Formula

C40H55ClN6O4

Molecular Weight

719.4 g/mol

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide chloride

InChI

InChI=1S/C40H54N6O4.ClH/c1-39(2)32-16-11-13-18-34(32)45(5)36(39)20-8-6-9-21-37-40(3,4)33-17-12-14-19-35(33)46(37)25-15-7-10-22-38(47)42-23-26-48-28-30-50-31-29-49-27-24-43-44-41;/h6,8-9,11-14,16-21H,7,10,15,22-31H2,1-5H3;1H

InChI Key

IPFARVGHBHWPPX-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>96% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cy5-PEG3-azide

Origin of Product

United States

Bio Conjugation Applications of Cy5 Peg3 Azide Through Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications with Cy5-PEG3-Azide

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of click chemistry, involving the reaction between a terminal alkyne and an azide (B81097), such as that on this compound, to form a stable 1,4-disubstituted triazole linkage. glenresearch.comnih.gov This reaction is prized for its rapid kinetics and high yields under mild, aqueous conditions. glenresearch.combohrium.com

While the fundamental CuAAC reaction is robust, its application in biological systems requires careful optimization to ensure efficient conjugation without damaging sensitive biomolecules. nih.govnih.gov Key parameters for optimization include the copper(I) catalyst source, the use of accelerating ligands, reactant concentrations, and additives to suppress side reactions.

Catalyst and Ligand Systems: The active catalyst is the copper(I) ion, which is typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent such as sodium ascorbate (B8700270). nih.govnih.gov However, copper ions can cause oxidative damage to biomolecules, including proteins and DNA. glenresearch.comresearchgate.net To mitigate this, copper-chelating ligands are employed. These ligands stabilize the Cu(I) oxidation state, prevent its disproportionation, protect biomolecules from damage, and significantly accelerate the reaction rate. glenresearch.comnih.gov Commonly used water-soluble ligands include tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA). glenresearch.cominterchim.fr For instance, a protocol for labeling the Qβ virus-like particle utilized a sulfonated bathophenanthroline (B157979) ligand to achieve efficient conjugation while minimizing oxygen sensitivity. nih.gov

Reaction Conditions: The optimal concentrations of reactants and catalyst components vary depending on the specific biomolecules involved. For peptide and protein conjugation, reactions are often performed with micromolar concentrations of the biomolecule. nih.govmdpi.com To avoid unwanted side reactions, such as the formation of protein adducts from ascorbate oxidation byproducts, additives like aminoguanidine (B1677879) can be included to capture reactive carbonyl compounds. nih.govnih.gov Research has shown that the order of reagent addition is also critical; it is recommended to pre-mix the CuSO₄ with the ligand before adding it to the solution containing the azide and alkyne substrates, with the reaction being initiated by the final addition of sodium ascorbate. nih.gov

Table 1: Optimized CuAAC Conditions for Various Biomolecular Systems
Biomolecule TypeTypical Alkyne SubstrateCopper SourceLigandReducing AgentKey Optimization ConsiderationsReference
Proteins/PeptidesL-Homopropargylglycine (HPG)50 µM CuSO₄250 µM THPTA2.5 mM Sodium AscorbateAddition of aminoguanidine to prevent side-reactions with amino acid residues like arginine. nih.govresearchgate.net
Nucleic Acids (DNA)5-ethynyl-2'-deoxyuridine (EdU)20-50 µM CuSO₄TBTA or BTT-DNA ligandSodium AscorbateLigands are crucial to prevent copper-induced strand breaks. glenresearch.combiorxiv.orgthermofisher.com
GlycansMetabolically incorporated alkynyl sugars10-40 µM Cu(I)/Cu(II)Copper-chelating picolyl azideSodium AscorbateChelating azides can enhance reaction rates at lower copper concentrations. nih.gov
Virus-Like ParticlesAlkyne-modified surface lysines100 µM CuSO₄500 µM THPTA5 mM Sodium AscorbateRequires robust conditions for high-density labeling of the particle surface. nih.gov

The primary challenge for using CuAAC in cellular environments, particularly in live cells, is the cytotoxicity of copper. nih.govnih.govresearchgate.net High concentrations of copper can generate reactive oxygen species (ROS), leading to cellular damage. researchgate.netbiorxiv.org Consequently, much research has focused on developing biocompatible CuAAC protocols that function effectively at low, non-toxic copper concentrations.

For fixed-cell imaging, standard CuAAC protocols are generally effective. For example, cellular RNAs and proteins metabolically labeled with 5-ethynyl uridine (B1682114) (EU) or L-homopropargylglycine (HPG), respectively, can be detected with Cy5-azide probes with high signal-to-noise ratios. nih.gov

For live-cell applications, more sophisticated strategies are required. One successful approach involves the use of copper-chelating azides, such as picolyl azides. nih.gov The picolyl group coordinates the copper ion, bringing it into close proximity with the azide and the target alkyne, thereby accelerating the reaction and allowing for efficient labeling with copper concentrations as low as 10–40 µM. nih.gov Another strategy involves developing advanced ligands that are conjugated to cell-penetrating peptides, which can deliver the catalyst intracellularly and promote the reaction in the cytosol. nih.gov Studies have shown that with optimized ligand systems, intracellular labeling can be achieved in live cells without resorting to chelating azides. biorxiv.orgnih.gov The choice of ligand has a significant impact on cytotoxicity, with complexes like Cu(I)-L-histidine showing promise as effective and non-toxic catalysts for live-cell surface labeling. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications with this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of click chemistry that has become indispensable for live-cell imaging and in vivo applications. nih.gov The reaction is driven by the high ring strain of a cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a catalyst. magtech.com.cn This eliminates the issue of copper toxicity, making SPAAC highly bioorthogonal.

The efficacy of SPAAC depends entirely on the reactivity and stability of the strained alkyne. The rational design of cyclooctynes is therefore key to the reaction's success. magtech.com.cn The goal is to maximize the reaction rate with azides while ensuring the alkyne is stable enough to be handled and does not react non-specifically with other biological functional groups.

Several classes of strained alkynes have been developed, each with different kinetic properties. Early cyclooctynes were reactive but had limited stability. magtech.com.cn The development of dibenzocyclooctyne (DIBO) and its derivatives marked a significant advancement. researchgate.net Further modifications, such as the fusion of aromatic rings and the introduction of fluorine atoms, have led to a range of reagents with improved kinetics and stability.

Key examples of strained alkynes include:

Dibenzocyclooctyne (DIBO): One of the earlier widely used strained alkynes, offering a good balance of reactivity and stability. researchgate.net

Azadibenzocyclooctyne (DBCO or ADIBO): A highly popular reagent known for its excellent reactivity and stability, widely used for labeling biomolecules. nih.gov

Bicyclo[6.1.0]nonyne (BCN): A conformationally strained alkyne that is smaller than DBCO and can be useful in contexts where steric bulk is a concern. nih.gov

Difluorinated Cyclooctyne (DIFO): Incorporates fluorine atoms adjacent to the alkyne, which electronically activates it and increases the reaction rate. nih.gov

Biarylazacyclooctynone (BARAC): Exhibits exceptionally fast reaction kinetics, making it suitable for labeling low-abundance targets.

The design of these molecules often involves a modular synthesis, allowing for systematic tuning of their electronic and steric properties to optimize reactivity. nih.govrsc.org

Table 2: Comparison of Second-Order Rate Constants for Common Strained Alkynes in SPAAC Reactions
Strained AlkyneAbbreviationApproximate Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideKey FeatureReference
DibenzocyclooctyneDIBO~0.1Good balance of stability and reactivity. magtech.com.cn
AzadibenzocyclooctyneDBCO~0.3 - 1.0High reactivity and stability, widely used. nih.govnih.gov
Bicyclo[6.1.0]nonyneBCN~0.01 - 0.1Small size, useful for sterically hindered sites. nih.gov
Difluorinated CyclooctyneDIFO~0.4Electronically activated by fluorine atoms for faster kinetics. magtech.com.cn
BiarylazacyclooctynoneBARAC~0.9Exceptionally fast reaction kinetics.

The copper-free nature of SPAAC makes it the preferred method for labeling proteins and other biomolecules on the surface of and inside living cells. springernature.comnih.gov A typical workflow involves two main steps: the incorporation of a strained alkyne into a protein of interest, followed by the addition of this compound to the cell culture medium for labeling. springernature.comresearchgate.net

Incorporation of the Alkyne Handle: The strained alkyne is typically introduced into a target protein site-specifically using genetic code expansion technology. springernature.comnih.gov This involves engineering a cell line to express a mutant aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon) and incorporates a non-canonical amino acid bearing a strained alkyne at that position. nih.gov This ensures that only the protein of interest is modified with the reactive handle.

Labeling Procedure: Once the target protein is expressed and displaying the alkyne group on the cell surface, this compound is added directly to the growth medium. The SPAAC reaction proceeds spontaneously under physiological conditions (pH 7.4, 37 °C). nih.gov The cells are incubated for a period, typically ranging from minutes to a few hours, to allow for efficient labeling. nih.govspringernature.com Following incubation, excess unbound dye is removed by washing, and the cells can be visualized using fluorescence microscopy. This method has been successfully used to label various cell-surface proteins, such as the insulin (B600854) receptor, providing a powerful tool for studying protein trafficking and dynamics in living systems. springernature.comnih.gov

Alternative and Emerging Click Chemistry Modalities with Azide Probes

While azide-alkyne cycloadditions are the most common click reactions, the azide functional group is a versatile handle that can participate in other bioorthogonal ligations. These alternative modalities provide additional tools for bioconjugation, each with unique characteristics.

Staudinger Ligation: Developed before CuAAC, the Staudinger ligation involves the reaction of an azide with a specifically engineered triarylphosphine. nih.govnih.gov The reaction proceeds through an aza-ylide intermediate that rearranges to form a stable amide bond. nih.gov Like SPAAC, it is a copper-free reaction and is bioorthogonal, as both azides and phosphines are absent from most biological systems. nih.gov It has been successfully used to label cell surface glycans after metabolic incorporation of an azidosugar. researchgate.net However, the kinetics of the Staudinger ligation are generally slower than those of modern SPAAC reactions, and the phosphine (B1218219) reagents can be susceptible to air oxidation. nih.gov

Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC): This reaction provides an alternative bioorthogonal pairing where a strained alkene or alkyne (the dienophile) reacts with a tetrazine (the diene). springernature.com While the canonical version does not use an azide, azides can be used to synthesize the required components or used in orthogonal labeling schemes. SPIEDAC is known for its exceptionally fast reaction rates, which can be orders of magnitude faster than SPAAC, allowing for rapid labeling with very low concentrations of reagents. springernature.comnih.gov This makes it particularly powerful for in vivo imaging and for capturing dynamic biological processes.

These alternative chemistries expand the toolbox available for bioconjugation, allowing researchers to choose the optimal reaction based on the specific requirements of their experiment, such as desired reaction speed, steric tolerance, and the chemical environment.

Photo-Click and Bioorthogonal Strategies

The integration of light as an external trigger provides spatiotemporal control over bioconjugation reactions, a significant advancement in the precise labeling of biomolecules in living systems. nih.govnih.gov Photo-click chemistry strategies typically involve the use of a "caged" reactant that is inert until exposed to light of a specific wavelength. nih.gov This photoactivation removes a protecting group, liberating the reactive species to participate in the click reaction. nih.gov

While direct photo-click applications involving this compound are an area of ongoing research, the principles have been demonstrated with closely related Cy5-azide compounds. A notable example is the development of a photoactivatable fluorogenic azide-alkyne click (PFAAC) reaction. researchgate.net In this system, an aryl azide is conjugated to a diaryl tetrazole to create a probe that is initially non-fluorescent and photo-inert. The azide's presence suppresses the photolysis of the tetrazole. researchgate.net However, once the azide undergoes a click reaction with an alkyne-modified target molecule, the resulting triazole product becomes a pre-fluorophore that can be activated by light. researchgate.net

One such probe developed for this strategy is Tet-cy5 , which attaches a Cy5 dye to the azide-tetrazole conjugate. researchgate.net This dual-activation mechanism, requiring both the click reaction and subsequent photo-irradiation, offers a high signal-to-noise ratio and precise spatiotemporal control for imaging specific organelles within live cells. researchgate.net The general mechanism involves the selective UV irradiation of a "caged" or masked cyclooctyne, which then reacts with an azide-modified molecule. nih.gov This strategy has been used for the spatiotemporal labeling of azide-modified RNAs in live cells. nih.gov

Table 1: Key Features of Photoactivatable Fluorogenic Azide-Alkyne Click (PFAAC) Reaction

FeatureDescriptionReference
Activation Mechanism Dual activation: 1) Azide-alkyne click reaction, 2) Light irradiation. researchgate.net
Probe Design An azide is conjugated to a photoactive molecule (e.g., tetrazole), suppressing its photoreactivity. A fluorescent reporter (e.g., Cy5) can be appended. researchgate.net
Spatio-temporal Control Light provides precise control over the location and timing of fluorescence activation. nih.govresearchgate.net
Signal-to-Noise Ratio High, as fluorescence is only generated after both the click reaction and photoactivation have occurred. researchgate.net
Application Example Spatiotemporally controlled imaging of lysosomes and endoplasmic reticulum in live cells using a Tet-cy5 probe. researchgate.net

This photo-click strategy represents a sophisticated application of bioorthogonal chemistry, and compounds like this compound are well-suited for use as the azide-bearing component in the development of similar advanced bioconjugation and imaging techniques.

Enzyme-Assisted Ligation Approaches

Enzyme-assisted ligation combines the high specificity of enzymatic reactions with the versatility of bioorthogonal chemistry to achieve site-specific labeling of proteins. This approach typically involves a two-step process: first, an enzyme is used to install a small chemical handle (like an azide) onto a target protein, and second, this handle is reacted with a probe (such as this compound) via a click chemistry reaction. nih.gov

A prominent example of this strategy utilizes a mutant of the E. coli enzyme lipoic acid ligase (LplA). nih.gov Researchers have engineered LplA to recognize and ligate unnatural azide-containing substrates to a specific 13-amino acid recognition sequence known as the LplA acceptor peptide (LAP). This LAP tag can be genetically fused to a protein of interest, directing the enzyme to install an azide at a precise location. nih.gov

In a detailed study, the LplA W37I mutant was identified as being highly efficient at ligating 10-azidodecanoic acid onto LAP-tagged proteins within living cells. nih.gov The optimization of this enzymatic step was crucial to ensure a high yield of azide installation, which is a prerequisite for efficient subsequent labeling. Following the enzymatic ligation, the azide-modified protein can be specifically labeled with an alkyne-bearing fluorescent dye, such as a DBCO-functionalized Cy5, through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. nih.gov This two-step method has been successfully used to tag and image a variety of LAP fusion proteins in multiple mammalian cell lines with diverse fluorophores. nih.gov

The metabolic labeling of cells with azido (B1232118) sugars is another powerful enzyme-mediated strategy. mdpi.comnih.gov Cells are cultured with an azide-modified sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManAz), which is processed by the cell's natural enzymatic pathways and incorporated into cell surface glycans. nih.gov The resulting cell surface azides can then be targeted with a DBCO-Cy5 conjugate via a click reaction for in vivo tumor imaging and targeted therapy. nih.gov

Table 2: Research Findings on LplA-Catalyzed Azide Ligation for Protein Labeling

ParameterFindingSignificanceReference
Enzyme/Substrate Pair The LplA W37I mutant with 10-azidodecanoic acid provided the most efficient azide ligation.Achieved nearly quantitative ligation in cells within 30 minutes, maximizing the number of available sites for click chemistry. nih.gov
Reaction Location The entire two-step labeling process was successfully performed inside living mammalian cells.Demonstrates the biocompatibility and utility of the method for studying proteins in their native environment. nih.gov
Click Chemistry Step Strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne-fluorophore conjugates was used for the second step.Avoids the need for a potentially toxic copper catalyst, making it suitable for live-cell applications. nih.gov
Generality The method was effective for labeling various LAP-tagged proteins in different cell lines (e.g., HEK, HeLa, COS-7).Shows the broad applicability of the enzyme-assisted ligation strategy for protein-specific fluorescent labeling. nih.gov

This combination of enzymatic precision and click chemistry's bioorthogonality allows for the highly specific attachment of fluorescent probes like this compound to proteins of interest for advanced imaging and functional studies.

Applications in Molecular and Cellular Research Imaging

Fluorescence Microscopy Techniques Utilizing Cy5-PEG3-Azide

Fluorescence microscopy is a primary area where this compound finds extensive use, allowing researchers to visualize biological objects and processes with high sensitivity axispharm.comaxispharm.comlumiprobe.com. The compound's spectral properties in the far-red region are advantageous as they often result in lower background autofluorescence from biological samples compared to dyes emitting at shorter wavelengths.

Cy5-azide and related azide-functionalized dyes, including those with PEG spacers, are commonly employed in confocal and wide-field microscopy for investigating subcellular localization. Confocal microscopy, in particular, benefits from the ability of this compound to be targeted to specific cellular components via click chemistry. Studies have used Cy5-azide in confocal microscopy to visualize labeled entities within cells, observing their distribution throughout the cytoplasm rsc.org. Another application involved using confocal laser scanning microscopy to show strong Cy5 fluorescence intensity in cancer cells that had been metabolically labeled with azido (B1232118) groups and subsequently reacted with a DBCO-Cy5 conjugate nih.gov. This approach allows for the visualization of the distribution of the metabolically incorporated azido sugars within the cells. Wide-field microscopy has also been used in studies involving related azide (B81097) dyes, demonstrating the broader applicability of this class of compounds in standard fluorescence imaging techniques rsc.org. The specific labeling capability provided by the azide group, combined with the optical properties of Cy5, makes this compound a useful probe for determining the subcellular localization of target molecules or structures.

Super-resolution microscopy techniques, such as STED, STORM, and PALM, offer spatial resolution beyond the diffraction limit of light, enabling the investigation of cellular structures at the nanoscale researchgate.netacs.org. Accurate quantification and visualization in these techniques require precise and efficient labeling. While this compound itself may not be the sole fluorophore used, its core component, the Cy5 dye, is a common choice for super-resolution imaging, and azide-functionalized dyes are integral to the labeling strategies employed. For instance, ATTO 647N PEG3 azide, which shares spectral properties comparable to Cy5 and includes a PEG3-azide moiety for click chemistry, is explicitly mentioned as suitable for super-resolution microscopy techniques like SIM and STED aatbio.com. This highlights the utility of PEGylated azide dyes in preparing samples for these advanced imaging methods. The azide group allows for site-specific labeling of biomolecules, which is crucial for minimizing linkage errors and achieving high localization accuracy in super-resolution imaging acs.org. Bioorthogonally activated probes, often utilizing click chemistry with azide-containing dyes, are actively being developed and applied in super-resolution microscopy, including STED and STORM rsc.org.

The ability to image live cells and analyze dynamic biological processes is essential for understanding cellular function. This compound and related cell-permeable Cy5-azide derivatives are valuable in this context, particularly when used in conjunction with bioorthogonal click chemistry that is compatible with live-cell conditions. Sulfo-Cyanine5-azide (CY5-N3), a related Cy5-azide compound, is described as cell membrane permeable and suitable for live-cell imaging via click reactions medchemexpress.commedchemexpress.eu. Similarly, NN'-bis-(azide-PEG3)-Cy5 is also mentioned for its use in live-cell imaging myskinrecipes.com. The PEG spacer in this compound contributes to its enhanced biocompatibility, which is beneficial for maintaining cell viability during live-cell experiments aatbio.com. Researchers have utilized DBCO-Cy5 to track azide groups on the cell surface in vitro over time, demonstrating the potential for monitoring dynamic changes in live cells using click chemistry with Cy5-labeled probes nih.gov.

Flow Cytometry and Cell Sorting Applications of this compound

Flow cytometry and cell sorting are powerful techniques for the quantitative analysis and isolation of cell populations based on their characteristics, including the presence and abundance of specific markers. This compound and related Cy5-azide compounds are well-suited for these applications due to the spectral properties of Cy5, which are compatible with the red lasers commonly used in flow cytometers axispharm.comaatbio.comaxispharm.com. Cy5 Azide NHS Ester, for example, is highlighted for its compatibility with 633/647 nm lasers in flow cytometry axispharm.com. ATTO 647N PEG3 azide, spectrally similar to Cy5, is also listed as suitable for flow cytometry (FACS) aatbio.com.

Flow cytometry enables the quantitative analysis of fluorescence signals from individual cells within a population uzh.ch. When cells are labeled with this compound through click chemistry targeting specific cellular components or markers, flow cytometry can be used to quantify the level of labeling in different cell populations. This allows for the assessment of target expression levels or the efficiency of metabolic labeling strategies. For instance, flow cytometry has been used to analyze the surface-expressed azido groups on cells after metabolic glycoengineering and subsequent reaction with a DBCO-Cy5 conjugate nih.govnih.gov. This quantitative analysis can determine the proportion of labeled cells and the intensity of the fluorescence signal per cell, providing insights into the metabolic activity or the presence of specific glycans. Flow cytometry can also be applied to evaluate processes like the generation of azide groups resulting from the phagocytosis of apoptotic cells nih.gov.

High-Throughput Screening and Assay Development with this compound

This compound is a valuable tool in high-throughput screening (HTS) and assay development due to its fluorescent properties and ability to participate in click chemistry. The far-red emission of Cy5 minimizes interference from autofluorescence commonly encountered in biological samples and assay components, improving signal-to-noise ratios in HTS formats thermofisher.com. The click chemistry functionality allows for the specific and covalent labeling of target molecules within complex mixtures, which is crucial for developing robust and specific assays cd-bioparticles.netbroadpharm.comgenetoprotein.commedchemexpress.com.

Microplate-Based Fluorescence Assays for Molecular Detection

Microplate-based fluorescence assays are a cornerstone of HTS, enabling the rapid analysis of numerous samples in parallel. This compound is employed in these assays for the detection of specific molecular interactions or the presence of target molecules. By incorporating an alkyne or cyclooctyne (B158145) handle onto a molecule of interest, this compound can be conjugated via click chemistry, allowing for its detection and quantification using standard fluorescence microplate readers axispharm.comthermofisher.comgenetoprotein.comaatbio.com.

This approach is particularly useful in assays designed to detect or quantify biomolecules such as proteins, peptides, nucleic acids, and small molecules axispharm.comgenetoprotein.com. For instance, in protein labeling, this compound can be used to fluorescently tag proteins that have been modified with alkyne or cyclooctyne groups, enabling their detection in various assay formats genetoprotein.com. The hydrophilic PEG3 linker helps maintain the solubility of the labeled biomolecule in aqueous assay buffers, which is important for assay performance cd-bioparticles.netbroadpharm.comaatbio.com.

An example of a related application is in fluorescence polarization assays, which are used for screening protein-ligand interactions bmglabtech.com. While the specific compound this compound is not explicitly mentioned in the provided search results in the context of a fluorescence polarization assay example, Cy5-labeled peptides are used as tracers in such assays. The principle involves a small fluorescently labeled ligand that tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein of interest, the complex tumbles slower, leading to increased fluorescence polarization bmglabtech.com. A this compound conjugated peptide could potentially be used as a tracer in a similar assay format, provided the click chemistry conjugation does not interfere with the binding interaction.

Automated Imaging for Molecular Interaction Studies

Automated imaging systems are increasingly used in molecular and cellular research for high-content screening and detailed studies of molecular interactions within cells and tissues. This compound is compatible with automated imaging workflows, particularly when used in conjunction with click chemistry for targeted labeling. axispharm.comthermofisher.comgenetoprotein.comaxispharm.com.

The ability of this compound to participate in bioorthogonal click reactions (reactions that occur within biological systems without interfering with native biochemical processes) allows for the specific labeling of molecules in live or fixed cells, which can then be visualized and analyzed using automated microscopy platforms acs.orgnih.govnih.gov. For example, cells metabolically labeled with an alkyne-modified sugar can be subsequently reacted with this compound via SPAAC, enabling the visualization of newly synthesized glycoconjugates using automated imaging acs.orgnih.gov.

Automated imaging allows for the acquisition of large datasets, and the bright, far-red fluorescence of this compound is advantageous for these applications as it reduces background noise and allows for multiplexing with other fluorophores thermofisher.com. Researchers can use automated imaging to track the localization, dynamics, and interactions of labeled molecules within cellular environments, providing insights into biological processes rsc.orgd-nb.info. The click chemistry handle provides a versatile method for attaching the Cy5 label to a wide range of molecules, facilitating diverse molecular interaction studies amenable to automated imaging analysis genetoprotein.commedchemexpress.comd-nb.info.

Integration of Cy5 Peg3 Azide in Advanced Research Methodologies

Probing Protein-Protein and Protein-Nucleic Acid Interactions with Cy5-PEG3-Azide

The ability to selectively label specific biomolecules is fundamental to understanding their interactions. This compound provides a robust method for attaching a fluorescent reporter to a molecule of interest, which can then be used to study its binding partners and dynamic behavior within complex biological systems. The core technology enabling this is click chemistry, a bio-orthogonal reaction that allows the azide (B81097) group on the Cy5 probe to form a stable covalent bond with an alkyne group introduced into a target biomolecule. nih.govinterchim.fr

Förster Resonance Energy Transfer (FRET) Applications Utilizing this compound

Förster Resonance Energy Transfer (FRET) is a mechanism that describes energy transfer between two light-sensitive molecules (fluorophores). nih.gov It is a highly distance-dependent process, making it a valuable tool for measuring nanoscale distances and detecting interactions between molecules. In a typical FRET experiment, a "donor" fluorophore is excited by a light source, and if an "acceptor" fluorophore is in close proximity (typically within 1-10 nanometers), the energy from the donor can be non-radiatively transferred to the acceptor, causing the acceptor to fluoresce. nih.gov

Cy5 is frequently used as an acceptor fluorophore in FRET pairs due to its spectral properties. biosyn.comresearchgate.net this compound allows researchers to site-specifically label a protein or nucleic acid with the Cy5 acceptor. This is achieved by first introducing an alkyne-modified amino acid or nucleotide into the target molecule. The azide group on this compound then reacts with this alkyne handle via a copper-catalyzed or strain-promoted click reaction, ensuring precise placement of the dye. nih.govnih.gov When this Cy5-labeled molecule interacts with another molecule carrying a suitable donor dye (such as Cy3), an increase in Cy5 emission upon donor excitation indicates a direct interaction. This approach has been instrumental in studying the conformational dynamics of proteins and the binding events between DNA and proteins. researchgate.netbiorxiv.org

FRET Pair ComponentFluorophoreTypical RoleExcitation Max (nm)Emission Max (nm)
DonorCy3Energy Donor~550~570
DonorCy3.5Energy Donor~581~594
AcceptorCy5Energy Acceptor~646~662
AcceptorCy5.5Energy Acceptor~675~694

Colocalization Studies and Interaction Mapping

Colocalization imaging is a technique used to determine the spatial overlap between two or more different molecules within a cell or tissue sample. By labeling different molecules with distinct fluorescent colors, researchers can observe whether they occupy the same location, which implies a potential interaction. researchgate.net

This compound is an excellent tool for these studies. A protein of interest can be genetically engineered to include an alkyne-bearing unnatural amino acid. springernature.com The cells are then treated with this compound, which specifically attaches the bright, far-red Cy5 dye to the target protein via click chemistry. abpbio.com A second protein can be labeled with a different fluorophore (e.g., a green fluorescent protein like GFP). By using fluorescence microscopy to simultaneously visualize the Cy5 and GFP signals, researchers can map the locations of both proteins. Significant overlap in the red and green signals suggests that the two proteins are present in the same cellular compartment or complex, providing strong evidence for a functional association. researchgate.netresearchgate.net This method is crucial for mapping interaction networks and understanding the functional organization of the cell.

Nucleic Acid Labeling and Hybridization Studies with this compound

Labeling nucleic acids with fluorescent dyes is essential for a wide range of applications, from tracking gene expression to identifying chromosomal abnormalities. biosynth.com The click chemistry reaction enabled by this compound offers a highly efficient and specific method for attaching the Cy5 fluorophore to DNA and RNA molecules. interchim.fr

Oligonucleotide and Plasmid Labeling for Gene Expression Analysis

To study gene expression and localization, researchers often need to track specific DNA or RNA sequences. This compound facilitates this through a two-step labeling process. First, an oligonucleotide (a short single-stranded DNA or RNA molecule) or a plasmid is synthesized to include alkyne-modified nucleotides. interchim.frbiosynth.com This can be done through chemical synthesis or enzymatic incorporation using polymerases. carlroth.com

Once the alkyne handle is in place, this compound is added. The azide on the dye reacts with the alkyne on the nucleic acid, creating a stable, fluorescently tagged molecule. jenabioscience.com These Cy5-labeled oligonucleotides can be introduced into cells to act as probes for specific messenger RNA (mRNA) transcripts, allowing for the visualization of gene expression in real-time. Similarly, labeling plasmids with Cy5 allows for the tracking of their delivery and uptake in gene therapy research. nih.gov

Alkyne-Modified NucleosideAbbreviationIncorporates IntoApplication
5-Ethynyl-2'-deoxyuridineEdUDNACell Proliferation Studies
5-EthynyluridineEURNARNA Synthesis/Trafficking

FISH (Fluorescence In Situ Hybridization) and Related Techniques

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of an intact cell or tissue. The method relies on a fluorescently labeled probe that is complementary to the target sequence. frontiersin.org

The generation of highly specific and bright probes is critical for the success of FISH. This compound is used to create these probes by labeling alkyne-modified DNA or RNA oligonucleotides. carlroth.com The far-red emission of Cy5 is particularly advantageous for FISH because it minimizes background autofluorescence from the biological sample, leading to a clearer signal. nih.gov These Cy5-labeled probes are then hybridized to denatured chromosomal DNA or RNA in fixed cells. Under a fluorescence microscope, the precise location of the Cy5 signal reveals the position of the target gene or chromosome region, making FISH an indispensable tool for diagnosing genetic disorders, mapping genes, and studying chromosome organization. frontiersin.orgnih.gov

Development of Targeted Molecular Sensors and Biosensors for In Vitro Research

Molecular biosensors are engineered molecules designed to detect the presence of a specific analyte and report it through a measurable signal, such as a change in fluorescence. acs.org this compound serves as a critical component in the construction of fluorescent biosensors by providing the signal-generating fluorophore.

The design of such a sensor often involves three components: a recognition element that specifically binds the target analyte (e.g., a protein, a metal ion, or another small molecule), a signaling element (the fluorophore), and a linker. Using click chemistry, this compound can be precisely attached to a recognition element, such as a peptide or an aptamer (a single-stranded DNA or RNA molecule that binds to a specific target), that has been synthesized with an alkyne group. rsc.org The resulting biosensor can be designed so that when the recognition element binds to its target, it undergoes a conformational change. This change can alter the local environment of the Cy5 dye, causing its fluorescence to be either quenched (turned off) or enhanced (turned on). biorxiv.org This change in fluorescence intensity provides a direct, measurable signal of the presence and concentration of the target analyte, enabling highly sensitive in vitro diagnostic assays and research tools. rsc.orgnih.gov

Biosensor ComponentExample MoleculeFunction
Recognition ElementAptamer or PeptideBinds specifically to the target analyte.
Signaling ElementCy5 FluorophoreGenerates a fluorescent signal that changes upon target binding.
Linker/ScaffoldPEG3 / Biomolecule BackboneConnects the recognition and signaling elements.
Attachment ChemistryAzide-Alkyne Click ReactionCovalently attaches the Cy5 fluorophore to the scaffold.

Ligand-Directed Labeling for Receptor-Mediated Processes

Ligand-directed labeling is a powerful strategy to visualize and study the dynamics of cell surface receptors and their mediated processes, such as endocytosis. By attaching a fluorescent probe like Cy5 to a ligand that specifically binds to a receptor of interest, researchers can track the real-time movement and fate of the receptor-ligand complex. This compound is particularly well-suited for this application due to its high quantum yield in the near-infrared spectrum, which minimizes background fluorescence from biological samples.

The process typically involves modifying a ligand with an alkyne group, which can then be selectively reacted with this compound through a click chemistry reaction. This creates a stable, fluorescently labeled ligand that retains its binding affinity for the target receptor. Once introduced to a cellular system, the Cy5-labeled ligand binds to its receptor on the cell surface. This interaction can be visualized using advanced microscopy techniques, such as confocal microscopy or total internal reflection fluorescence (TIRF) microscopy. biorxiv.org

Researchers have successfully employed Cy5-labeled ligands to investigate the internalization of various receptors. For instance, a study on the 5-HT3 receptor used a granisetron (B54018) ligand conjugated to a Cy5 fluorophore to visualize the receptor in living cells. nih.gov The high affinity of the fluorescent ligand allowed for specific labeling and imaging of the receptor on the cell surface. nih.gov Similarly, the internalization of viral envelope proteins during vaccinia virus infection has been studied by labeling the B5 protein with an antibody-Cy5 conjugate, allowing for the tracking of its endocytosis. nih.gov

The quantitative data from these experiments can provide insights into the kinetics of receptor internalization, the trafficking pathways of the receptor-ligand complex, and the ultimate destination of the receptor within the cell. This information is crucial for understanding fundamental cellular processes and for the development of targeted drug delivery systems that exploit receptor-mediated endocytosis.

Table 1: Examples of Cy5-Labeled Ligands in Receptor-Mediated Process Studies

Ligand/Target Receptor/Protein Research Focus Imaging Technique Reference
Granisetron 5-HT3 Receptor Receptor visualization in live cells Fluorescence Microscopy nih.gov
Anti-B5 Antibody B5 Envelope Protein Viral protein internalization Flow Cytometry, Confocal Microscopy nih.gov
Herceptin HER2 Antibody internalization and trafficking Confocal Microscopy zeiss.com

Enzymatic Activity Monitoring with Turn-On/Turn-Off Probes

Monitoring enzymatic activity within complex biological environments is essential for understanding disease progression and for the development of novel therapeutics. "Turn-on" or "turn-off" fluorescent probes are smart molecular tools designed to report the presence and activity of specific enzymes. These probes typically consist of a fluorophore and a quencher held in close proximity by a linker that is a substrate for the target enzyme. In the "off" state, the fluorescence of the fluorophore is quenched. Upon enzymatic cleavage of the linker, the fluorophore and quencher are separated, leading to a "turn-on" of the fluorescence signal.

This compound can be a critical component in the construction of such probes. Its azide functionality allows for its easy incorporation into a probe's structure via click chemistry. For example, a peptide substrate for a specific protease could be synthesized with an alkyne group at one end and a quencher at the other. This compound can then be "clicked" onto the alkyne, positioning the Cy5 fluorophore at one end of the peptide.

A common mechanism for these probes is Förster Resonance Energy Transfer (FRET), where the emission spectrum of the fluorophore overlaps with the absorption spectrum of the quencher. nih.gov When in close proximity, the energy from the excited fluorophore is transferred to the quencher, preventing the emission of light. Enzymatic cleavage of the substrate disrupts FRET, resulting in a detectable fluorescent signal. nih.govspringernature.com While specific examples directly utilizing this compound in published turn-on/turn-off probes are not abundant, the principles of FRET-based enzymatic assays are well-established. nih.govnih.gov

One relevant study described matrix metalloprotease (MMP)-responsive gold nanoparticle (AuNP) clusters. In this system, the fluorescence of quantum dots (QDs) was quenched by AuNPs. The linker connecting the nanoparticles was an MMP substrate. In the presence of MMP, the linker was cleaved, the particles disassembled, and the QD fluorescence was restored. nih.gov this compound could be used in a similar fashion to label one component of such a system.

Table 2: Conceptual Design of a Cy5-Based "Turn-On" Enzymatic Probe

Component Function Role of this compound
Enzyme Substrate (e.g., Peptide) Specific recognition and cleavage by the target enzyme. N/A
Fluorophore (Cy5) Emits light upon excitation when not quenched. Provides the fluorescent signal.
Quencher Absorbs the energy from the fluorophore when in close proximity. N/A
PEG Spacer Increases solubility and reduces non-specific binding. Enhances biocompatibility of the probe.
Azide Group Enables covalent attachment to an alkyne-modified substrate. Facilitates the construction of the probe via click chemistry.

Applications in Materials Science and Nanotechnology Research

The versatility of this compound extends beyond biological applications into the realm of materials science and nanotechnology. The ability to fluorescently label and track nanomaterials is crucial for evaluating their performance and understanding their interactions with biological systems.

Labeling of Polymeric Nanomaterials and Hydrogels for Tracking

Polymeric nanomaterials, such as nanoparticles and hydrogels, are extensively investigated for applications in drug delivery, tissue engineering, and diagnostics. Fluorescent labeling of these materials is essential for visualizing their distribution, degradation, and cellular uptake. This compound offers a robust method for covalently attaching a near-infrared fluorophore to these materials, provided they are functionalized with a reactive alkyne group.

For instance, poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer approved by the FDA, is commonly used to fabricate nanoparticles. lunanano.com To track these nanoparticles, PLGA can be synthesized with an alkyne end group, allowing for the covalent attachment of this compound via a click reaction. This covalent linkage is significantly more stable than physical encapsulation of the dye, which can suffer from leakage and lead to misinterpretation of the nanoparticle's location. nih.govbohrium.comnih.gov

Similarly, hydrogels, which are water-swollen polymer networks, are widely used as scaffolds for 3D cell culture and tissue regeneration. sigmaaldrich.comnih.gov By incorporating alkyne-functionalized monomers into the hydrogel network, this compound can be used to fluorescently label the entire scaffold. This allows for the non-invasive monitoring of the hydrogel's degradation over time and its interaction with encapsulated or surrounding cells. scispace.com One study demonstrated the tracking of a gelatin-containing hydrogel in vivo by labeling the gelatin component with a Cy5 dye, which allowed for the quantification of its degradation. scispace.com

Tracking of Nanoparticle Uptake and Distribution in In Vitro Models

Understanding how nanoparticles interact with cells is a critical aspect of nanomedicine research. This compound is an invaluable tool for these studies, enabling the tracking of nanoparticle uptake and their subsequent intracellular distribution in in vitro models.

In a typical experiment, nanoparticles are labeled with this compound and then incubated with a cell culture. The uptake of these nanoparticles can be quantified using techniques like flow cytometry, which measures the fluorescence intensity of individual cells. nih.gov Confocal microscopy provides a more detailed, qualitative view, allowing researchers to visualize the localization of the nanoparticles within the cell. nih.govresearchgate.net For example, by co-staining the cell's nucleus and other organelles, it is possible to determine if the nanoparticles are accumulating in the cytoplasm, lysosomes, or other specific compartments.

Several studies have utilized Cy5-labeled nanoparticles to investigate their uptake in cancer cells. For example, the internalization of Cy5-labeled chitosan-carboxymethyl dextran (B179266) nanoparticles was studied in human retinoblastoma cells, showing significant cellular uptake. nih.gov Another study used Cy5-labeled nanoparticles to assess their uptake in pancreatic cancer cells, demonstrating efficient internalization. researchgate.net These studies are crucial for optimizing nanoparticle design to enhance cellular uptake and for developing targeted drug delivery systems that can deliver therapeutic payloads directly to cancer cells. nih.gov

Table 3: In Vitro Uptake of Cy5-Labeled Nanoparticles in Cancer Cell Lines

Nanoparticle Type Cell Line Key Findings Analytical Method Reference
Chitosan-Carboxymethyl Dextran Y79 (Retinoblastoma) Significant cellular internalization observed. Confocal Microscopy, Flow Cytometry nih.gov
Not Specified BxPC-3, MIA Paca-2 (Pancreatic Cancer) Time-dependent entry of nanoparticles into cells. Confocal Microscopy researchgate.net
FD/TH/PG Nanoparticles Luc MKN45 (Gastric Cancer) Enhanced cellular uptake of drug-loaded nanoparticles compared to free drug. Flow Cytometry nih.gov

Methodological Considerations and Optimization in Cy5 Peg3 Azide Research

Optimization of Labeling Efficiency and Specificity of Cy5-PEG3-Azide

The primary goal of any labeling experiment is to maximize the covalent attachment of the fluorescent probe to the target molecule while minimizing off-target interactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is the standard method for conjugating this compound to alkyne-modified biomolecules. interchim.fr The efficiency of this reaction is highly dependent on the stoichiometry of the reactants and the reaction environment. aatbio.comthermofisher.com

Stoichiometry : The molar ratio between the this compound and the alkyne-tagged molecule is a critical parameter. A molar excess of the azide (B81097) probe is typically used to drive the reaction towards completion. Optimal concentrations are sample-dependent, but for labeling proteins in cell lysates, a final concentration of 5 µM to 50 µM for the azide reagent is often a good starting point for optimization. vectorlabs.com

Catalyst System : The reaction requires a Copper(I) catalyst, which is typically generated in situ from a Copper(II) source like Copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270). jenabioscience.com The presence of a copper-chelating ligand, like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is crucial as it both stabilizes the Copper(I) oxidation state and accelerates the reaction. jenabioscience.comlumiprobe.com

Reaction Conditions : The CuAAC reaction is robust and can proceed under a wide range of conditions, often at room temperature and in aqueous buffers with a pH ranging from 4 to 12. interchim.frthermofisher.com Reaction times are generally short, often completing within 30 to 60 minutes. thermofisher.comvectorlabs.com

Below is a table summarizing typical starting conditions for a CuAAC reaction involving this compound.

ReagentTypical Final ConcentrationPurpose
Alkyne-modified Biomolecule~25-30 µMTarget for labeling
This compound50 µM (or 1.5-2x molar excess)Fluorescent probe
Copper(II) Sulfate (CuSO₄)50-250 µMCatalyst precursor
THPTA (Ligand)0.50 mM (5:1 ratio with copper)Stabilizes Cu(I) and accelerates reaction
Sodium Ascorbate5 mMReducing agent to generate Cu(I)

Non-specific binding of the fluorescent probe to cellular components or surfaces is a major source of background noise, which can obscure the true signal. thermofisher.combiotium.com

PEG Linker : The PEG3 (triethylene glycol) spacer in this compound is inherently hydrophilic, which helps to reduce non-specific hydrophobic interactions and improve the solubility of the probe. researchgate.net

Blocking : Before labeling, treating samples with blocking agents like Bovine Serum Albumin (BSA) can saturate non-specific protein-binding sites, thereby reducing background signal. biotium.com

Purity and Cleanup : Using highly purified this compound is essential. After the labeling reaction, it is critical to remove any unreacted probe. This can be accomplished through methods like spin column purification, dialysis, or precipitation with solvents like methanol (B129727) and chloroform. vectorlabs.comassaygenie.com

Strategies for Background Reduction and Signal Enhancement

Even with optimized labeling, further steps are often necessary to improve the signal-to-noise ratio.

Washing : A simple and effective method to reduce background is to perform thorough washing steps after labeling. Using a buffered saline solution, such as PBS, sometimes supplemented with a mild detergent, helps to remove unbound or weakly associated probes. vectorlabs.comthermofisher.com

Quenching : In some applications, a quencher molecule can be used to deactivate the fluorescence of residual, unbound probes. For instance, Black Hole Quencher™ (BHQ™) dyes can effectively quench the fluorescence of Cy5 when in close proximity. biosearchtech.com Studies have demonstrated that a quencher like Cy7-DBCO can reduce the signal from an azide-Cy5 probe by over 90% through Förster Resonance Energy Transfer (FRET). nih.gov

Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a significant challenge in fluorescence microscopy. researchgate.net The Cy5 dye is known to have relatively low photostability compared to more modern dyes. sigmaaldrich.com

Antifade Reagents : The most common strategy to combat photobleaching is the use of antifade agents, which are typically reactive oxygen species scavengers. aatbio.com These can be included in the mounting medium for fixed samples or added to the imaging buffer for live cells. ucsf.eduthermofisher.com

Imaging Conditions : Optimizing imaging parameters is crucial. This includes using the lowest possible laser power that provides an adequate signal, minimizing exposure times, and using appropriate optical filters to reduce phototoxicity. nih.gov

The table below lists common antifade agents and their characteristics.

Antifade AgentKey FeaturesConsiderations
Trolox A vitamin E analog, effective in reducing blinking and photobleaching. nih.govnih.govUsed as a solution additive, particularly for live-cell imaging. nih.gov
n-Propyl gallate (NPG) A commonly used antifade compound that is non-toxic. aatbio.comucsf.eduCan be difficult to dissolve and may have anti-apoptotic properties. aatbio.comucsf.edu
DABCO A less toxic alternative to some other agents, suitable for live-cell work. aatbio.comucsf.eduConsidered less effective than p-Phenylenediamine (PPD). ucsf.edu
Cyclooctatetraene (COT) A triplet-state quencher that reduces blinking and photobleaching. nih.govresearchgate.netCan be used as a solution additive or directly conjugated to the dye. nih.gov

Comparative Analysis and Future Directions in Research Utilizing Cy5 Peg3 Azide

Comparison with Alternative Fluorescent Probes and Labeling Strategies

The selection of a fluorescent probe and its corresponding labeling strategy is a critical decision in experimental design, directly impacting the quality and reliability of the obtained data. The performance of Cy5-PEG3-Azide is best understood when compared against alternative reagents and methods.

Cy5 is a bright, far-red fluorescent dye belonging to the cyanine (B1664457) family. interchim.fr Its fluorescence in the far-red part of the spectrum is particularly advantageous for biological imaging due to reduced autofluorescence from cells and tissues at these longer wavelengths. lumiprobe.com The key spectral characteristics of Cy5 include a maximum absorption (λabs) around 649-650 nm and a maximum emission (λem) at approximately 665-670 nm. biosyn.com This makes it well-suited for excitation by common laser sources, such as the 633 nm helium-neon laser or the 647 nm krypton-argon laser. interchim.fr

FluorophoreAbsorption Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Key Features
Cy5~649~670~250,000Bright, high extinction coefficient; susceptible to photobleaching and aggregation quenching. biosyn.comnih.gov
Alexa Fluor 647~650~665~240,000High photostability and less aggregation compared to Cy5, leading to brighter conjugates. biosyn.comnih.gov
DyLight 650~652~672~250,000A common alternative with spectral properties very similar to Cy5.

The utility of this compound is critically defined by its azide (B81097) group, which enables highly specific chemical ligation through bioorthogonal chemistry. A bioorthogonal reaction is one that can occur within a living system without interfering with native biochemical processes. nih.gov The azide group is an exemplary bioorthogonal handle because it is small, metabolically stable, and absent from most biological systems, thus preventing competing side reactions. wikipedia.orgnih.gov

The primary labeling strategy for azide-functionalized probes is the azide-alkyne cycloaddition, often termed "click chemistry". lumiprobe.com This reaction comes in two main variants:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction that joins an azide with a terminal alkyne to form a stable triazole linkage. nih.govlumiprobe.com While widely used in organic synthesis and chemical biology, its application in living cells is hampered by the cytotoxicity of the copper(I) catalyst. nih.govnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent copper toxicity, SPAAC was developed. nih.gov This reaction uses a strained cyclooctyne (B158145) that reacts readily with an azide without the need for a catalyst, making it suitable for live-cell labeling. nih.govgoldchemistry.comnih.gov The reaction kinetics of SPAAC are generally slower than CuAAC but have been improved through the development of various activated cyclooctynes. goldchemistry.com

Other bioorthogonal reactions can also be used as alternatives to the azide-alkyne cycloaddition. The Staudinger ligation, an early bioorthogonal reaction, involves the reaction of an azide with a phosphine (B1218219) to form a stable amide bond. nih.govnih.gov While specific, it often suffers from slower kinetics compared to click chemistry. nih.gov Another class of reactions is the oxime/hydrazone ligation, which involves the condensation of an aldehyde or ketone with an aminooxy or hydrazine (B178648) group. nih.govacs.org These reactions offer an alternative pathway for specific labeling, expanding the toolkit for researchers who may wish to perform multiple, orthogonal labeling steps within the same biological system. acs.org

Labeling StrategyReactive GroupsKey Features
CuAAC (Click Chemistry)Azide + Terminal AlkyneFast kinetics, high efficiency; requires a cytotoxic copper catalyst. nih.gov
SPAAC (Click Chemistry)Azide + Strained Alkyne (e.g., Cyclooctyne)Copper-free and bioorthogonal for live-cell applications; kinetics can be slower than CuAAC. nih.gov
Staudinger LigationAzide + PhosphineOne of the earliest bioorthogonal reactions; forms a stable amide bond but often has slow kinetics. nih.gov
Oxime/Hydrazone LigationAldehyde/Ketone + Aminooxy/HydrazineBioorthogonal alternative; reaction kinetics can be a limiting factor. nih.govacs.org

Challenges and Limitations in Current Academic Applications of this compound

Despite its utility, the practical application of this compound is not without challenges. Researchers must contend with inherent properties of the fluorophore and the complexities of the biological environment.

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant constraint in fluorescence microscopy, particularly for applications requiring long-term or time-lapse imaging. biocompare.com Cyanine dyes, including Cy5, are susceptible to this phenomenon, which leads to a progressive loss of signal during an experiment. researchgate.netresearchgate.net The high-intensity illumination often required for techniques like single-molecule imaging can rapidly degrade the Cy5 molecule. acs.org

Several strategies can be employed to mitigate the effects of photobleaching:

Minimizing Light Exposure: The simplest approach is to reduce the intensity and duration of the excitation light to the minimum required to obtain a sufficient signal. biocompare.com This includes using neutral-density filters and avoiding unnecessary exposure when not actively acquiring data. biocompare.com

Using Antifade Reagents: The imaging medium can be supplemented with commercial or custom-formulated antifade reagents. These often work by scavenging reactive oxygen species that are a primary cause of photobleaching. biocompare.com Additives like Trolox (a vitamin E analog) or oxygen scavenger systems have proven effective in extending the fluorescent lifetime of cyanine dyes. biocompare.comresearchgate.net

Choosing Photostable Alternatives: For particularly demanding applications that require extended imaging periods, selecting an intrinsically more photostable dye may be the best solution. As noted previously, fluorophores from the Alexa Fluor series are often superior to their Cy dye counterparts in terms of photostability. biosyn.comnih.gov

Non-specific binding of a fluorescent probe to surfaces or cellular components other than the intended target is a major source of background signal, which can obscure specific signals and reduce the contrast-to-noise ratio. aatbio.comnih.gov The this compound molecule incorporates a short, hydrophilic PEG3 linker, which is designed in part to increase aqueous solubility and reduce non-specific binding driven by hydrophobic interactions. nih.govbroadpharm.com

However, in complex biological milieu such as cell lysates or within whole cells, additional measures are often necessary to ensure specific labeling. Common strategies to overcome non-specific binding include:

Blocking Agents: Incubating the sample with a blocking agent, such as Bovine Serum Albumin (BSA), can occupy non-specific binding sites on surfaces and within the sample. aatbio.com

Buffer Optimization: Adjusting the pH or increasing the salt (e.g., NaCl) concentration of the buffer can help to shield charge-based interactions that contribute to non-specific binding. aatbio.com

Surfactant Additives: The inclusion of low concentrations of a non-ionic surfactant can disrupt non-specific hydrophobic interactions between the probe and various surfaces. aatbio.com

Advanced Imaging and Analysis: In some cases, computational analysis or advanced imaging techniques like super-resolution microscopy can help to distinguish and exclude signals arising from non-specifically bound probes. rsc.orgresearchgate.net

Emerging Trends and Novel Research Avenues for this compound

The field of bioorthogonal chemistry is continuously evolving, opening up new possibilities for probes like this compound. One major trend is the development of novel bioorthogonal reaction pairs that are even faster and more selective, which could be used in conjunction with the azide-alkyne chemistry for multi-target labeling experiments. acs.orgnih.gov

The unique photophysical properties of Cy5 are being harnessed for super-resolution microscopy techniques. The ability to photoswitch Cy5 between a fluorescent and a dark state allows for the localization of individual molecules with a precision that breaks the diffraction limit of light. acs.org

Furthermore, the robust and specific nature of the click reaction makes this compound an ideal component for the bottom-up construction of complex molecular tools within living cells. rsc.org Researchers are using this strategy to build targeted nanosensors for single-molecule imaging or to construct targeted drug delivery vehicles. rsc.orgmdpi.com For example, a targeting ligand (like an antibody or peptide) containing an alkyne group can be directed to a specific cellular location, followed by the introduction of this compound, which "clicks" into place, providing a fluorescent signal precisely at the site of interest. This modular approach is expanding the application of this compound from a simple label to a key component in the creation of sophisticated probes for diagnostics and therapy.

Integration with Multi-Modal Imaging Techniques

A significant future direction for this compound lies in its incorporation into multi-modal imaging probes, which combine two or more imaging techniques to provide complementary information. While the Cy5 component provides high-sensitivity optical imaging, the azide group serves as a conjugation point for moieties detectable by other modalities like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI). nih.govnih.gov This approach overcomes the limitations of any single imaging method, such as the limited tissue penetration of optical imaging or the lower resolution of PET. nih.gov

The strategy involves using the azide for "click chemistry" to attach a secondary imaging agent. For PET/Optical imaging, a chelator holding a positron-emitting isotope (e.g., fluorine-18) can be clicked onto the this compound core. nih.govresearchgate.net This allows for deep-tissue quantitative imaging and whole-body tracking via PET, while the Cy5 dye enables high-resolution intraoperative fluorescence-guided surgery or cellular-level microscopic analysis. researchgate.netcancer.gov Similarly, for MRI/Optical probes, a chelator like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), complexed with a paramagnetic metal such as gadolinium (Gd³⁺), can be conjugated to the azide. nih.gov This provides detailed anatomical information from MRI alongside the cellular and molecular data from fluorescence imaging. nih.gov

Multi-Modal CombinationRole of this compoundConjugated Moiety (via Azide)Complementary Information GainedPotential Application
PET/Optical ImagingProvides NIR fluorescence signal for high-resolution optical imaging.Radiolabeled component (e.g., 18F) for PET scanning. nih.govresearchgate.netQuantitative, whole-body distribution (PET) and cellular/subcellular localization (Optical). cancer.govTumor detection, tracking cell therapies, and monitoring drug delivery. cancer.gov
MRI/Optical ImagingProvides NIR fluorescence for cellular-level visualization.MRI contrast agent (e.g., DOTA-Gd³⁺). nih.govHigh-resolution anatomical context (MRI) and molecular activity (Optical). nih.govMapping disease progression with anatomical reference, surgical guidance.
Photoacoustic (PAI)/Optical ImagingActs as a fluorescent reporter.PAI agent or targeting ligand that accumulates in tissue, allowing the inherent absorbance of Cy5 to generate a PA signal.Deep-tissue imaging with high spatial resolution (PAI) and high-sensitivity surface imaging (Optical).Visualizing vasculature and tumor margins in deeper tissues.

Development of Activatable or Caged this compound Probes

To improve signal-to-background ratios and enable the visualization of specific biological activities, researchers are developing "activatable" or "caged" probes based on the this compound scaffold. These smart probes are designed to be optically silent (quenched) until they encounter a specific molecular trigger within the biological environment, such as an overexpressed enzyme or a change in pH characteristic of a tumor microenvironment. nih.govresearchgate.net

The most common design involves Förster Resonance Energy Transfer (FRET), where the Cy5 fluorophore is paired with a dark quencher molecule (e.g., QSY-21). nih.gov The two are connected by a linker that is specifically designed to be cleaved by a target enzyme, such as a protease (e.g., cathepsins, fibroblast activation protein-α) often found in cancer. nih.govnih.gov In its intact state, the probe's fluorescence is quenched. Upon enzymatic cleavage of the linker, the Cy5 dye and the quencher separate, leading to a significant increase in fluorescence emission precisely at the site of enzyme activity. nih.gov Another strategy involves creating pH-activatable probes where the fluorescence of the cyanine dye is suppressed at physiological pH (∼7.4) but becomes highly fluorescent in the acidic microenvironment of tumors (pH ∼6.5-6.8). researchgate.netrsc.org The this compound framework allows these activatable cassettes to be easily conjugated to targeting ligands for enhanced specificity.

Activation MechanismProbe Design PrincipleBiological TriggerResult of ActivationResearch Focus
Enzymatic CleavageCy5 fluorophore linked to a dark quencher (e.g., QSY-21) via an enzyme-specific peptide substrate. nih.govTumor-associated proteases (e.g., cathepsins, MMPs, FAP-α). nih.govnih.govCleavage of the peptide linker separates the fluorophore from the quencher, restoring fluorescence. nih.govImaging specific enzyme activity for early cancer detection and therapy monitoring. nih.gov
pH-SensingModification of the Cy5 dye structure with pH-sensitive functional groups that modulate its electronic properties.Acidic tumor microenvironment (pH 6.5-6.8). researchgate.netrsc.orgProtonation of the probe in acidic conditions induces a conformational or electronic change that "turns on" fluorescence. researchgate.netRapidly visualizing tumor margins for fluorescence-guided surgery. rsc.org
Redox-SensingA quencher is attached via a linker sensitive to the intracellular redox potential (e.g., disulfide bond).High concentrations of intracellular glutathione (B108866) (GSH).Reduction of the linker cleaves the quencher, activating the Cy5 signal.Differentiating cancer cells from normal cells based on their distinct redox state.

Q & A

Q. What are the critical structural and functional considerations when designing experiments using Cy5-PEG3-Azide for biomolecular conjugation?

this compound is a heterobifunctional reagent combining a cyanine dye (Cy5), a triethylene glycol (PEG3) spacer, and an azide group. Key considerations include:

  • Solubility : The PEG3 spacer enhances aqueous solubility, but solvent compatibility must align with the target biomolecule (e.g., proteins require phosphate-buffered saline).
  • Reactivity : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry. Ensure reaction conditions (e.g., pH, temperature) preserve biomolecule integrity .
  • Photostability : Cy5 is prone to photobleaching; optimize imaging protocols with antifade reagents or low-light exposure.

Q. How can researchers validate the purity and functional integrity of this compound post-synthesis or commercial procurement?

Use a combination of analytical techniques:

  • HPLC-MS : Confirm molecular weight and detect impurities (e.g., incomplete PEGylation or azide oxidation).
  • UV-Vis Spectroscopy : Verify Cy5 absorbance peaks (λmax ≈ 649 nm) and calculate labeling efficiency via extinction coefficients (ε ≈ 250,000 M⁻¹cm⁻¹).
  • Functional Assays : Test reactivity via model reactions (e.g., CuAAC with a terminal alkyne-modified substrate) and quantify yield via fluorescence or gel electrophoresis .

Q. What methodological steps are essential for optimizing this compound conjugation to proteins or nucleic acids?

Follow a systematic workflow:

  • Molar Ratio Titration : Avoid over-labeling, which can impair biomolecular function. Start with a 1:5 (biomolecule:dye) ratio and adjust based on reaction efficiency.
  • Quenching and Purification : Use size-exclusion chromatography or dialysis to remove unreacted dye.
  • Validation : Confirm conjugation via SDS-PAGE (fluorescent imaging) or MALDI-TOF for mass shifts .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound labeling efficiency across different experimental systems (e.g., live cells vs. fixed tissues)?

Contradictions often arise from microenvironmental factors:

  • Live Cells : Redox-active environments may reduce azide groups or Cy5 fluorescence. Include negative controls (e.g., azide-free treatments) and validate with orthogonal probes.
  • Fixed Tissues : Crosslinking agents (e.g., paraformaldehyde) may sterically hinder azide accessibility. Optimize fixation duration or use permeabilization agents .
  • Quantitative Analysis : Use ratiometric measurements (e.g., Cy5:reference dye ratios) to normalize batch-to-batch variability.

Q. What strategies can mitigate non-specific binding of this compound in complex biological samples?

Non-specific binding is common in lipid-rich or autofluorescent samples. Mitigation approaches include:

  • Blocking Agents : Pre-treat samples with BSA (1–5%) or casein to occupy hydrophobic sites.
  • PEG Chain Length : If non-specificity persists, consider Cy5-PEGn-Azide variants with longer PEG spacers (n > 3) to reduce hydrophobic interactions.
  • Dual-Labeling Controls : Co-stain with a spectrally distinct dye to distinguish true signals from artifacts .

Q. How can researchers design experiments to compare this compound with alternative near-infrared dyes (e.g., Cy7, Alexa Fluor 647) in multiplexed imaging studies?

Use a structured comparative framework:

  • Spectral Overlap Analysis : Map emission spectra to avoid crosstalk (e.g., Cy5: 670 nm vs. Cy7: 770 nm).
  • Photostability Assays : Quantify signal decay under continuous illumination.
  • Biological Compatibility : Assess cytotoxicity or interference with cellular processes (e.g., mitochondrial activity assays).
  • Data Normalization : Include internal standards (e.g., housekeeping protein labels) for cross-dye comparisons .

Methodological Best Practices

  • Data Reprodubility : Document reaction conditions (e.g., buffer composition, temperature) in supplementary materials. Use standardized protocols from journals like Beilstein Journal of Organic Chemistry for chemical synthesis details .
  • Ethical Reporting : Disclose batch numbers, purity certificates, and any modifications to commercial products to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cy5-PEG3-Azide
Reactant of Route 2
Reactant of Route 2
Cy5-PEG3-Azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.